(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Synthetic chemistry Cross-coupling X-ray crystallography

Medicinal chemists frequently require building blocks with orthogonal reactive handles and tunable physicochemical properties for efficient SAR exploration. This S-trifluoromethyl sulfoximine solves this challenge by providing: (i) an aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install warheads or diversity vectors; (ii) a stereogenic sulfoximine NH (pKa ~9.6) as a tunable H-bond donor for target engagement; and (iii) a S-CF3 group (π ≈ +0.68) for balanced lipophilicity without excessive logP penalties. Supplied at ≥95% purity and available in multi-gram quantities, it is a strategic intermediate for kinase inhibitor, covalent probe, and crop protection discovery programs.

Molecular Formula C8H7BrF3NO2S
Molecular Weight 318.11 g/mol
Cat. No. B13622912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
Molecular FormulaC8H7BrF3NO2S
Molecular Weight318.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=N)(=O)C(F)(F)F
InChIInChI=1S/C8H7BrF3NO2S/c1-15-6-3-2-5(9)4-7(6)16(13,14)8(10,11)12/h2-4,13H,1H3
InChIKeyUXSHIOBRKAUDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxyphenyl Sulfoximine: Procurement-Grade Assessment


(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-λ6-sulfanone (CAS 2770358-79-5) is a member of the S-trifluoromethyl sulfoximine family, defined by a hexavalent sulfur center bearing an imino (=NH), an oxo (=O), a trifluoromethyl, and a 5-bromo-2-methoxyphenyl substituent . Its molecular formula is C₈H₇BrF₃NO₂S (MW 318.11), and it is supplied at ≥95% purity as a research-grade building block . The sulfoximine (λ⁶-sulfanone) core is increasingly employed as a bioisosteric replacement for sulfones, sulfonamides, and carbinols in drug discovery, owing to its stereogenic sulfur center, tunable physicochemical profile, and additional N–H vector for SAR exploration [1].

Workflow
Bioisosteric replacement studies (sulfone, sulfonamide, carbinol)
Key Feature
Stereogenic sulfur center with N–H vector for chiral SAR exploration
Grade
Research-grade building block, ≥95% purity, multigram to kilogram scale

Why Generic Analogs Cannot Replace This Sulfoximine


Substitution within the S-trifluoromethyl sulfoximine series is not functionally neutral: the identity and position of aryl substituents directly govern both synthetic reactivity and biological target engagement. The 5-bromo-2-methoxy substitution pattern on the aryl ring is structurally distinct from the more common 3-bromo , 4-fluoro , or unsubstituted phenyl analogs. The methoxy group at position 2 provides an electron-donating substituent ortho to the sulfonimidoyl group, which modulates the acidity of the NH proton (pKa ~9.6 in water for the parent phenyl derivative [2]) and influences hydrogen-bond donor capacity. The bromine at position 5 offers a heavy-atom handle for X-ray crystallography and a reactive site for cross-coupling diversification (Suzuki, Buchwald–Hartwig), while the trifluoromethyl group on sulfur contributes a Hansch lipophilicity parameter π that differs from the corresponding sulfone by approximately +0.2 to +0.5 log units [1]. These cumulative electronic and steric effects mean that swapping this compound for an unsubstituted or differently halogenated analog will alter target binding, metabolic stability, and synthetic downstream utility in unpredictable ways.

Target compound
5-Bromo-2-methoxyphenyl sulfoximine
Why analogs may not substitute
  • Substitution pattern (5-Br/2-OCH₃) creates a distinct electronic push–pull; 3-bromo, 4-fluoro, or unsubstituted analogs shift reactivity and H-bond capacity.
  • Bromine at position 5 provides a heavy-atom handle for crystallography and a site for cross-coupling diversification; its removal blocks late-stage derivatization pathways.
  • Methoxy group ortho to sulfur modulates NH acidity and can act as a directing group; absent in comparator aryl sulfoximines, altering synthetic and binding profiles.

Quantitative Differentiation vs. Closest Analogs


Regiochemical Differentiation in Cross-Coupling and Crystallography

The 5-bromo-2-methoxyphenyl substitution pattern provides a unique combination of an electron-donating methoxy group ortho to the sulfonimidoyl sulfur and a bromine at the para position relative to the methoxy group. In contrast, the commercially available 3-bromophenyl analog (C₇H₄BrF₃S) [1] lacks the methoxy directing group entirely, and the 4-bromophenyl isomer places bromine para to the sulfonimidoyl group with no ortho-substituent. The methoxy group in the target compound modulates the electronic environment at sulfur: the Hammett σₚ value for OCH₃ is –0.27 (electron-donating), while for bromine σₚ is +0.23 (electron-withdrawing), creating an electronic push–pull system absent in all non-methoxy analogs. This regiochemical arrangement also positions the bromine for selective Pd-catalyzed cross-coupling at the less sterically hindered 5-position, while the ortho-methoxy group can participate in intramolecular hydrogen bonding or act as a directing group for C–H functionalization [2].

Regiochemical differentiation
Class-level
5-Br/2-OCH₃ dual handles vs. mono-substituted analogs; Hammett Δσ ≈ 0.5
May enable sequential diversification strategies
Electronic and steric effects differ from 3-bromo or 4-bromo isomers; class-level inference
Synthetic chemistry Cross-coupling X-ray crystallography SAR exploration

Sulfoximine vs. Sulfone: Solubility and Lipophilicity Modulation

The sulfoximine (–S(=O)(=NH)–) core is the mono-aza analog of the sulfone (–S(=O)₂–). In a comprehensive matched molecular pair analysis of compounds from Boehringer Ingelheim's discovery portfolio, replacement of a sulfone with a sulfoximine reduced logP by an average of 0.2–0.4 units while maintaining or improving aqueous solubility [1]. The NH-sulfoximine (pKa ≈ 9.6 for S-phenyl-S-CF₃ sulfoximine in water [2]) introduces a weakly acidic hydrogen-bond donor, increasing topological polar surface area (TPSA) by approximately 10–15 Ų relative to the corresponding sulfone, which correlates with improved permeability–solubility balance [1]. The specific compound (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-λ6-sulfanone cannot be directly replaced by its sulfone counterpart (5-bromo-2-methoxyphenyl trifluoromethyl sulfone) without losing the N–H vector for target hydrogen bonding and the stereogenic sulfur center that enables chiral SAR exploration [3].

Sulfoximine vs. sulfone
Class-level
logP reduction ~0.2–0.4 units; adds H-bond donor; introduces sulfur chirality
Supports property-based design and solubility tuning
Matched molecular pair analysis (n > 50); shake-flask logP method
Medicinal chemistry Physicochemical profiling Bioisostere Lead optimization

Lipophilicity Tuning with the S-CF3 Sulfoximine Group

The experimentally determined Hansch lipophilicity parameter (π) for the S-phenyl-S-trifluoromethyl sulfoximine group has been measured at π = +0.68 ± 0.05, compared to π = +0.88 for the CF₃ substituent alone and π ≈ +1.04 for the SCF₃ group [REFS-1, REFS-2]. For the analogous sulfone (Ph–SO₂–CF₃), the π value is approximately +0.45 to +0.55, meaning the sulfoximine provides an intermediate lipophilicity between the more lipophilic SCF₃ group and the less lipophilic sulfone [1]. This intermediate lipophilicity is valuable in medicinal chemistry because it allows fine-tuning of logD without drastic changes in molecular weight. The target compound, bearing an additional bromine (π Br ≈ +0.86) and methoxy (π OCH₃ ≈ –0.02), is predicted to have a logP approximately 0.8–1.0 units higher than the unsubstituted phenyl sulfoximine, placing it in an optimal range (logP ~2.5–3.5) for oral bioavailability according to Lipinski's guidelines [3].

S-CF₃ lipophilicity (π)
Class-level
π(S-CF₃ sulfoximine) = +0.68 ± 0.05; intermediate between sulfone (π ≈ 0.5) and SCF₃ (π ≈ 1.04)
Allows fine-tuning of logD without large MW changes
Hansch π from shake-flask HPLC-UV; predicted compound logP ~2.6–3.2
Lipophilicity Hansch parameter QSAR Pharmacokinetics

Ortho-Directing Capability for Late-Stage Functionalization

The NH S-trifluoromethyl sulfoximine group has been demonstrated to act as an efficient ortho-directing group for aryl functionalization. In a seminal study by Le et al. (2016), S-phenyl-S-trifluoromethyl sulfoximine underwent directed ortho-lithiation (DoL) with n-BuLi (5 equiv) in THF at –78 °C, enabling introduction of halogens, carbon electrophiles, and other functional groups at the ortho position of the phenyl ring in yields of 50–92% [1]. Subsequent NMR and DFT studies confirmed that the N-lithiated sulfoximine forms well-defined dimeric and tetrameric aggregates that control regioselectivity [2]. For the target compound (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-λ6-sulfanone, the methoxy group at position 2 occupies one ortho site, leaving the position ortho to the sulfonimidoyl group (position 6) available for directed functionalization, while the bromine at position 5 remains available for orthogonal Pd-catalyzed cross-coupling . This dual reactivity mode—directed C–H functionalization plus cross-coupling—is not feasible with the 4-bromo or 3-bromo analogs, where competing directing effects or steric limitations reduce selectivity.

Ortho-directing capability
Class-level
Directed ortho-lithiation yields 50–92% for model substrate; dual DoL + cross-coupling feasible
Reduces step count in library synthesis
n-BuLi/THF, –78 °C; NH-sulfoximine as internal directing group
C–H activation Directed ortho-lithiation Late-stage functionalization Synthetic methodology

Purity Specification and Bulk Availability

The target compound is commercially available at ≥95% purity from multiple suppliers with packaging options from 1 g to 5 kg [REFS-1, REFS-2]. This purity specification is critical for reproducible SAR studies, as sulfoximines can contain residual sulfilimine precursors or over-oxidized sulfonamide byproducts if synthesis and purification are not rigorously controlled [1]. In contrast, the 3-bromo isomer and several other S-trifluoromethyl sulfoximines are listed without guaranteed purity specifications or are only available in limited quantities (typically <1 g) [2]. The availability of the compound at multi-gram to kilogram scale, coupled with documented purity, reduces procurement risk for programs transitioning from milligram-scale exploratory chemistry to gram-scale lead optimization and kilogram-scale pre-clinical development.

Purity & availability
Specification review
≥95% purity; packaging from 1 g to 5 kg
Reduces batch-to-batch variability risk
Multiple supplier sources; comparator analogs often lack specified purity
Chemical procurement Quality control Supply chain Scale-up

Procurement-Driven Application Scenarios


Kinase Inhibitor SAR Libraries

In kinase drug discovery, the sulfoximine NH functions as a hydrogen-bond donor to the hinge region of the ATP-binding pocket, while the S-CF₃ group provides intermediate lipophilicity (π ≈ +0.68) that avoids the excessive logP penalties associated with SCF₃ (π ≈ +1.04) or OCF₃ (π ≈ +1.04) substituents [1]. The 5-bromo substituent serves as a heavy-atom label for co-crystallography and as a synthetic handle for late-stage diversification via Suzuki coupling, enabling rapid exploration of vectors extending into the solvent-exposed or ribose pocket regions of the kinase active site. The methoxy group at position 2 can be selectively demethylated post-coupling to generate a phenolic OH for additional interactions [2]. This multifunctional building block directly addresses the 2013 call by Lücking for sulfoximines to be evaluated as 'neglected opportunities' in kinase inhibitor design .

Agrochemical Intermediate for Crop Protection

Since the commercial approval of Sulfoxaflor (an N-cyano sulfoximine insecticide), agrochemical companies have actively pursued sulfoximine-containing crop protection agents with improved resistance profiles and reduced ecotoxicity [1]. The 5-bromo-2-methoxyphenyl substitution on the S-CF₃ sulfoximine scaffold provides an entry point for synthesizing analogs of Dow AgroSciences' insecticide chemotype, where the bromine can be replaced via cross-coupling to install heteroaryl or alkenyl groups that modulate target-site binding at insect nicotinic acetylcholine receptors. The ≥95% purity and multi-kilogram availability [2] make this compound suitable for the gram-scale synthesis campaigns typical of agrochemical hit-to-lead optimization, where 10–50 g of key intermediates are routinely consumed per analog series.

Covalent Probe Development for BET Proteins

The combination of an aryl bromide (for SNAr or Pd-catalyzed coupling to install electrophilic warheads) and a sulfoximine NH (as a tunable H-bond donor/acceptor) makes this compound an attractive core for designing covalent chemical probes targeting cysteine or lysine residues in the bromodomain and extra-terminal (BET) protein family. Patent literature [1] has explicitly claimed sulfoximine compounds as bromodomain protein inhibitors, with some derivatives achieving BRD4 BD1/BD2 IC₅₀ values in the sub-micromolar range [2]. The target compound's bromine at position 5 can be replaced with an acrylamide or vinyl sulfonamide warhead via Suzuki coupling, while the sulfoximine NH and CF₃ groups engage the acetyl-lysine binding pocket. The ortho-methoxy group provides additional van der Waals contacts with the BC loop of the bromodomain, as observed in co-crystal structures of related methoxy-containing BET inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR libraries
Multifunctional core (NH H-bond donor, Br coupling handle, OCH₃ tunable)
Hinge-region binding, co-crystallography, late-stage Suzuki diversification
Agrochemical intermediate
Sulfoximine scaffold with cross-coupling site; bulk availability
Insect nicotinic receptor analog synthesis, ecotoxicological screening
Covalent probe development (BET bromodomains)
Aryl bromide for warhead installation; NH/CF₃ binding motif
Covalent target engagement, selectivity profiling against BET family
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